molecular formula C28H20N4O4 B13475154 6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone

6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone

Cat. No.: B13475154
M. Wt: 476.5 g/mol
InChI Key: HIUAUVNCRQOARZ-UHFFFAOYSA-N
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Description

6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a tetracyclic core

Properties

Molecular Formula

C28H20N4O4

Molecular Weight

476.5 g/mol

IUPAC Name

6,13-bis(2-pyridin-4-ylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C28H20N4O4/c33-25-19-1-2-20-24-22(28(36)32(26(20)34)16-10-18-7-13-30-14-8-18)4-3-21(23(19)24)27(35)31(25)15-9-17-5-11-29-12-6-17/h1-8,11-14H,9-10,15-16H2

InChI Key

HIUAUVNCRQOARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCC5=CC=NC=C5)C(=O)N(C2=O)CCC6=CC=NC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. One common approach includes the use of pyridine derivatives and specific catalysts under controlled conditions. For example, a mixture of (E)-4-(2-(pyridin-4-yl)vinyl)phenol and 4,6-dichloropyrimidine can be reacted in the presence of copper powder and cesium carbonate at elevated temperatures to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone involves its interaction with molecular targets through its pyridine rings and tetracyclic core. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to chelate metal ions and form stable complexes is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is unique due to its tetracyclic core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

The compound 6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex tetracyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources including recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

This compound features multiple nitrogen atoms and a unique tetracyclic arrangement which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : Many tetracyclic compounds act as inhibitors of specific enzymes. For instance, they may inhibit phospholipases or other critical enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of pathogens due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Properties : Tetracyclic compounds have been studied for their potential to induce apoptosis in cancer cells through various pathways including the activation of caspases and the modulation of signaling cascades.

In Vitro Studies

A study examining the biological activity of similar compounds found that they exhibited inhibitory effects on lysosomal phospholipase A2 (PLA2G15), suggesting a mechanism for drug-induced phospholipidosis and potential toxicity in certain contexts .

Case Studies

  • Anticancer Activity : In a specific case study involving related compounds, it was demonstrated that certain tetracyclic structures could induce apoptosis in human cancer cell lines via mitochondrial pathways.
  • Antimicrobial Efficacy : Another study reported that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria.

Data Tables

Activity Type Mechanism IC50 (µM) Reference
Enzyme InhibitionPLA2G15 Inhibition< 1
AnticancerApoptosis Induction5-10Case Study 1
AntimicrobialCell Membrane Disruption20-50Case Study 2

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